5-Chlorotrimellitic acid

Übersicht

Beschreibung

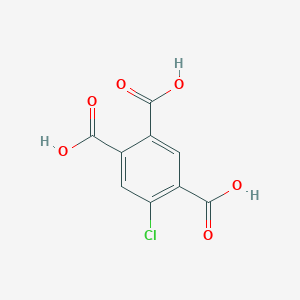

5-Chlorotrimellitic acid is a derivative of trimellitic acid, which is a chemical compound with the molecular formula C6H3(COOH)3 . The 5-Chlorotrimellitic acid contains total 21 bonds; 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 carboxylic acids (aromatic), and 3 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of 5-Chlorotrimellitic acid is characterized by a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 carboxylic acids (aromatic), and 3 hydroxyl groups .

Physical And Chemical Properties Analysis

5-Chlorotrimellitic acid has a complex structure with multiple bonds and functional groups, which contribute to its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Health Benefits and Nutraceutical Properties :

- Chlorogenic acid (CGA), a compound related to 5-Chlorotrimellitic acid, exhibits health-promoting properties, especially in the treatment of metabolic syndrome. This includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Role in Food Additives and Preservation :

- As a food additive, Chlorogenic acid has shown antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This makes it a promising natural molecule for food preservation. Additionally, its antioxidant properties and protective effects against degradation of other bioactive compounds in food highlight its potential as a dietary supplement and functional food additive (Santana-Gálvez et al., 2017).

Therapeutic Roles and Biological Activities :

- CGA plays several important therapeutic roles, such as hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulator. It has been found to modulate lipid metabolism and glucose in metabolic-related disorders (Naveed et al., 2018).

Bioavailability and Pharmacological Safety Evaluation :

- A comprehensive review of CGA covers its bioavailability, beneficial properties, pharmacological safety evaluation, and possible molecular mechanistic bases, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This information is crucial for basic and clinical research on CGA as a natural dietary additive and potential drug candidate (Lu et al., 2020).

Neuroprotective Effects :

- Research has shown that CGA can pass through the blood-brain barrier and is distributed in different intensities in various brain nuclei. This suggests potential uses in treating nervous system-related diseases due to its neuroprotective effects (Bai et al., 2023).

Electrochemical Detection and Analysis :

- The development of electrochemical sensors and biosensors for detecting CGA has been a significant advance. These methods are efficient, less time-consuming, and less laborious compared to traditional methods like HPLC, and they are essential for quantifying CGA in nutraceuticals or food products (Munteanu & Apetrei, 2021).

Metabolic Studies in Humans :

- A study on the metabolites of 5-CQA in humans revealed insights into its metabolism and potential activity against malignant glioma, supporting clinical human mass balance studies (Ren et al., 2017).

Antimicrobial Activity :

- 5-CQA has shown significant antimicrobial activity against various microorganisms, including Klebsiella pneumoniae, indicating its potential use in pharmaceuticals and as a natural safeguard food additive (Bajko et al., 2016).

Effects on Lipid Metabolism :

- 5-CQA has been found to modulate lipid metabolism in the liver of rats fed a high-fat diet, altering the expression of transcription factors involved in hepatic fatty acid uptake and metabolism (Huang et al., 2015).

Eigenschaften

IUPAC Name |

5-chlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJGAQHIJKRZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorotrimellitic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![Benzo[d]thiazol-2-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2668769.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)